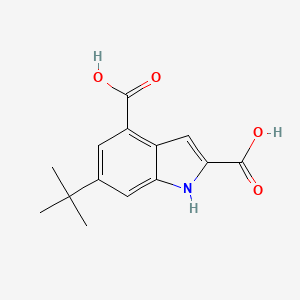

6-tert-butyl-1H-indole-2,4-dicarboxylic acid

Descripción general

Descripción

6-tert-butyl-1H-indole-2,4-dicarboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique tert-butyl substitution, offers interesting properties for various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of a ketone with phenylhydrazine under acidic conditions . For this specific compound, tert-butyl-substituted precursors are used to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

6-tert-butyl-1H-indole-2,4-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

6-tert-butyl-1H-indole-2,4-dicarboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-tert-butyl-1H-indole-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cancer cell proliferation or antiviral activity .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

Indole-2-carboxylic acid: Another indole derivative with carboxylic acid groups at different positions.

6-tert-butylindole: Lacks the dicarboxylic acid groups but has the same tert-butyl substitution.

Uniqueness

6-tert-butyl-1H-indole-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

6-tert-butyl-1H-indole-2,4-dicarboxylic acid (CAS Number: 103510-14-6) is a compound within the indole family that has garnered attention due to its significant biological activities. This article explores its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry, alongside detailed findings from recent research.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two carboxylic acid groups and a tert-butyl substituent. Its molecular formula is , with an average molecular weight of approximately 261.277 g/mol. This structural configuration contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research.

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems. This activity is crucial for potential therapeutic applications in diseases where oxidative damage plays a significant role, such as neurodegenerative disorders and cardiovascular diseases.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This property positions it as a candidate for developing treatments for inflammatory diseases.

Antiviral and Anticancer Potential

This compound has been investigated for its antiviral properties, particularly against HIV. Preliminary findings suggest that it may inhibit the activity of integrase, an enzyme critical for viral replication. The compound's ability to chelate metal ions within the active site of integrase enhances its inhibitory effect . Additionally, its anticancer activity has been explored, with studies showing that it can induce apoptosis in cancer cells through modulation of signaling pathways.

The mechanism of action of this compound involves interactions with specific molecular targets:

- Binding Affinity : The compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways. Its indole ring system allows it to bind effectively to these targets, modulating their activity.

- Cellular Pathways : It influences several cellular processes by altering gene expression related to apoptosis and cell proliferation. For instance, it can activate or inhibit pathways like MAPK (Mitogen-Activated Protein Kinase), which is crucial for cell signaling.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-tert-butyl-1H-indole-2-carboxylic acid | Contains one carboxylic group; simpler structure | |

| Indole-2-carboxylic acid | Lacks tert-butyl group; simpler aromatic system | |

| Indole-3-acetic acid | Plant hormone; different functional groups |

The presence of the tert-butyl group in this compound enhances its steric properties and potential interactions compared to other indoles.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- Antiviral Activity : A study demonstrated that derivatives of this compound could inhibit HIV integrase with an IC50 value as low as 3.11 μM when optimized for binding .

- Antioxidant Efficacy : In vitro assays showed that this compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents.

- Cancer Cell Studies : Research indicated that treatment with this compound led to decreased viability in multiple cancer cell lines through apoptotic pathways.

Propiedades

IUPAC Name |

6-tert-butyl-1H-indole-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)7-4-9(12(16)17)8-6-11(13(18)19)15-10(8)5-7/h4-6,15H,1-3H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKHMNSBBJJXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C=C(NC2=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646948 | |

| Record name | 6-tert-Butyl-1H-indole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-47-8 | |

| Record name | 6-(1,1-Dimethylethyl)-1H-indole-2,4-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-tert-Butyl-1H-indole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.